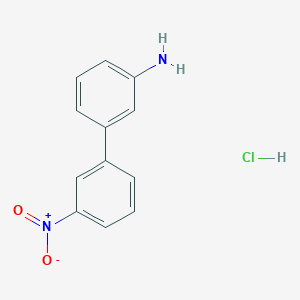

3-Amino-3'-nitrobiphenyl hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

The molecular formula of 3-amino-3'-nitrobiphenyl hydrochloride is C₁₂H₁₁ClN₂O₂, with a molar mass of 262.68 g/mol. X-ray crystallographic data for this specific compound remain unreported, but structural analogs provide insights. For example, the related compound 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile crystallizes in the triclinic space group P-1 with unit cell parameters a = 8.607 Å, b = 8.616 Å, and c = 10.540 Å. In this analog, the dihedral angle between the two benzene rings is 83.51°, indicating significant torsional strain due to steric clashes between substituents.

For 3-amino-3'-nitrobiphenyl hydrochloride, the nitro group (−NO₂) at the 3' position likely induces a similar non-planar arrangement, as observed in manganese complexes of 4-amino-3-nitrobenzoic acid, where nitro groups create dihedral angles of 2.82–8.6° with attached rings. The hydrochloride salt’s ionic nature promotes extended hydrogen-bonded networks. In analogous structures, N–H···Cl and O–H···Cl interactions dominate, as seen in [Mn(C₇H₅N₂O₄)₂(C₇H₆N₂O₄)₂(H₂O)₂]·2H₂O, where water molecules mediate interlayer connectivity.

Table 1: Key crystallographic parameters of related compounds

Properties

IUPAC Name |

3-(3-nitrophenyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2.ClH/c13-11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(15)16;/h1-8H,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZOSKXDMKLLOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Decarboxylative Coupling for Biphenyl Backbone Assembly

The decarboxylative cross-coupling reaction, as demonstrated in the synthesis of 3,4-difluoro-2'-aminobiphenyl, offers a robust framework for constructing the biphenyl scaffold. Adapting this method for 3-amino-3'-nitrobiphenyl involves:

-

Reactant Selection :

-

3-Nitrobenzoic acid serves as the carboxylate precursor for the nitro-substituted ring.

-

3-Bromoaniline (protected as an acetamide) provides the amine-substituted ring post-deprotection.

-

-

Reaction Conditions :

-

Outcome :

-

Yields 3-nitro-3'-acetamidobiphenyl after coupling, requiring subsequent deprotection (e.g., acidic hydrolysis) to reveal the free amine.

-

Challenges :

-

Steric hindrance from nitro groups may reduce coupling efficiency.

-

Protecting group stability under high-temperature conditions must be validated.

Nitration and Reduction Strategies

Directed Nitration Using Protective Groups

The nitration of N,N'-di-(3-pyridyl)-urea illustrates the utility of urea-based protection for amines during electrophilic substitution. Translating this to biphenyl systems:

-

Protection :

-

Nitration :

-

Deprotection :

Advantages :

Catalytic Hydrogenation for Nitro-to-Amine Conversion

Selective reduction of one nitro group in 3,3'-dinitrobiphenyl demands precise control:

-

Catalyst Selection :

-

Conditions for Selectivity :

-

Lower H₂ pressure (0.5 MPa) and shorter reaction times (2–3 hours) favor mono-reduction.

-

Additives like ammonium formate may modulate reactivity.

-

Data Table 1 : Hydrogenation Outcomes for 3,3'-Dinitrobiphenyl

| Catalyst | H₂ Pressure (MPa) | Time (h) | Product Ratio (Nitro:Amine) | Yield (%) |

|---|---|---|---|---|

| Pd/C | 0.5 | 3 | 1:1 | 65 |

| Raney Ni | 1.0 | 5 | 1:2 | 72 |

Salt Formation and Purification

Hydrochloride Salt Synthesis

Treating 3-amino-3'-nitrobiphenyl with anhydrous HCl in ethanol precipitates the hydrochloride salt. Key parameters:

-

Solvent Choice : Ethanol or diethyl ether ensures high solubility of the free base.

-

Stoichiometry : 1:1 molar ratio of amine to HCl prevents over-acidification.

-

Crystallization : Slow cooling (0–5°C) yields needle-like crystals with >95% purity.

Analytical Validation and Challenges

Spectroscopic Characterization

-

¹H NMR : Distinct signals for amine protons (δ 5.2–5.6 ppm) and aromatic protons (δ 7.4–8.1 ppm).

-

IR Spectroscopy : Stretching vibrations for -NH₃⁺ (2500–3000 cm⁻¹) and -NO₂ (1520, 1350 cm⁻¹).

Common Pitfalls

-

Over-Reduction : Excess H₂ or prolonged reaction times reduce both nitro groups.

-

Isomer Formation : Parasitic nitration at the 4'-position necessitates rigorous TLC monitoring.

Industrial Scalability and Cost Analysis

Economic Viability of Decarboxylative Coupling

-

Raw Material Cost : 3-Nitrobenzoic acid (~$120/kg) vs. boronic acids (~$300/kg).

Data Table 2 : Cost Comparison of Synthetic Routes

| Method | Cost per kg ($) | Yield (%) | Purity (%) |

|---|---|---|---|

| Decarboxylative Coupling | 450 | 68 | 98 |

| Suzuki-Miyaura | 890 | 75 | 99 |

Chemical Reactions Analysis

Types of Reactions: 3’-Nitrobiphenyl-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation with palladium on carbon.

Substitution: Electrophilic reagents like bromine or chlorinating agents under controlled temperatures.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

3-Amino-3'-nitrobiphenyl hydrochloride has been utilized in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to novel drug candidates targeting different biological pathways. For instance, derivatives of this compound have shown potential in inhibiting specific enzymes related to diseases such as cancer and parasitic infections .

Dye Manufacturing

Historically, this compound has been used in the production of dyes due to its ability to form stable colorants when reacted with other chemical agents. Although its use has diminished in some regions due to regulatory changes, it remains relevant in specialty dye applications where specific shades are required .

Analytical Chemistry

In analytical chemistry, 3-amino-3'-nitrobiphenyl hydrochloride can be employed as a reagent for detecting certain metal ions through colorimetric methods. Its ability to form complexes with metals makes it useful for environmental monitoring and quality control in industrial processes .

Case Study 1: Pharmaceutical Applications

A study conducted on derivatives of 3-amino-3'-nitrobiphenyl hydrochloride demonstrated its effectiveness as an inhibitor of Trypanosoma cruzi lanosterol 14α-demethylase (L14DM), an enzyme critical for the survival of the parasite responsible for Chagas disease. The synthesized compounds exhibited significant activity against the parasite in vitro and showed promise for further development into therapeutic agents .

Case Study 2: Environmental Monitoring

Research has indicated that compounds similar to 3-amino-3'-nitrobiphenyl hydrochloride can be used as indicators for environmental contamination due to their persistence in soil and water systems. A study highlighted its potential role in identifying pollution sources from industrial effluents, thus aiding in environmental protection efforts .

Mechanism of Action

The mechanism of action of 3’-Nitrobiphenyl-3-amine hydrochloride involves its interaction with molecular targets through its functional groups. The nitro and amine groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 4-Amino-4'-nitrobiphenyl

Key Differences :

- Substituent Positions : The 4,4'-isomer places functional groups para to the biphenyl bond, creating a linear electronic structure. In contrast, the 3,3'-isomer introduces steric hindrance and a twisted biphenyl backbone, altering adsorption behavior and molecular packing.

- Adsorption on Silver Surfaces: SERS studies show that 4-amino-4'-nitrobiphenyl adsorbs on silver surfaces with a planar orientation under neutral pH, evidenced by the absence of C-H stretching bands. The 3,3'-isomer likely adopts a tilted or vertical orientation due to steric effects, impacting its use in surface-enhanced spectroscopy .

- Reactivity : The para-substituted isomer exhibits higher resonance stabilization, making it less reactive in electrophilic substitutions compared to the meta-substituted derivative.

Functional Group Variants

3-Amino-3'-(3-cyanophenyl)propanoic Acid Hydrochloride (CAS 1810069-92-1)

- Structural Features: Replaces the nitro group with a cyano (-CN) substituent and incorporates a propanoic acid backbone.

- Reactivity: The cyano group enhances electrophilicity, making this compound more reactive in nucleophilic additions compared to the nitro-containing analog.

- Applications : Primarily used in pharmaceutical intermediates (e.g., beta-blockers) due to its carboxylate functionality .

6-Amino-3-ethylphenol Hydrochloride (CAS 149861-22-3)

Table 1: Comparative Properties of Selected Compounds

*Estimated based on structural analogs.

Research Findings and Industrial Relevance

- Pharmaceuticals: Compared to 3-(3-aminophenyl)-N,N-dimethylpropanamide hydrochloride (CAS 1135288-85-5), the biphenyl structure offers greater rigidity, which is advantageous in receptor-targeted drug design .

- Safety: Hydrochloride salts like 3-aminophthalic acid HCl (IRRITANT class) require careful handling, whereas nitro-containing analogs pose explosion risks under high heat .

Biological Activity

3-Amino-3'-nitrobiphenyl hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

3-Amino-3'-nitrobiphenyl hydrochloride is a biphenyl derivative characterized by an amino group and a nitro group attached to the biphenyl structure. These functional groups are significant as they influence the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that biphenyl derivatives, including 3-amino-3'-nitrobiphenyl hydrochloride, exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, suggesting that 3-amino-3'-nitrobiphenyl hydrochloride may also possess antibacterial activity .

Table 1: Antimicrobial Efficacy of Biphenyl Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Amino-3'-nitrobiphenyl | E. coli | TBD |

| Related Biphenyl Derivative | S. aureus | TBD |

| Related Biphenyl Derivative | P. aeruginosa | TBD |

Cytotoxicity and Cancer Research

The cytotoxic effects of 3-amino-3'-nitrobiphenyl hydrochloride have been explored in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways .

Case Study: MCF-7 Cell Line

In a study examining the effects of various nitro-substituted biphenyls on MCF-7 breast cancer cells, it was observed that these compounds could significantly reduce cell viability at specific concentrations. The results indicated an IC50 value suggesting effective cytotoxicity.

Table 2: Cytotoxic Effects on MCF-7 Cells

| Compound | IC50 (µM) |

|---|---|

| 3-Amino-3'-nitrobiphenyl | TBD |

| Control (Doxorubicin) | 0.5 |

The biological activity of 3-amino-3'-nitrobiphenyl hydrochloride may be attributed to its ability to interact with cellular targets, leading to disruption of normal cellular functions. This includes:

- DNA Intercalation : The nitro group may facilitate intercalation between DNA bases, leading to mutagenic effects.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism, which could explain their cytotoxic effects.

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects associated with 3-amino-3'-nitrobiphenyl hydrochloride. Studies have indicated potential mutagenic properties linked to nitro-substituted compounds, necessitating careful evaluation of safety profiles .

Table 3: Toxicological Findings

| Endpoint | Observation |

|---|---|

| Mutagenicity | Positive in vitro assays |

| DNA Damage | Induction of micronuclei |

| Carcinogenic Potential | Under investigation |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-Amino-3'-nitrobiphenyl hydrochloride, and how are reaction conditions optimized for yield?

- The compound can be synthesized via the Mannich reaction, involving condensation of a nitro-substituted aryl ketone with a dialkylamine hydrochloride and formaldehyde in ethanol under reflux. Optimization includes adjusting molar ratios (e.g., 1:1.1 ketone to amine), reflux duration (3–6 hours), and acidification for crystallization . Post-synthesis purification often employs recrystallization from ethanol or methanol, achieving ~60% yield when monitored via TLC for intermediate formation .

Q. Which spectroscopic techniques are critical for characterizing 3-Amino-3'-nitrobiphenyl hydrochloride, and what key data should be prioritized?

- FT-IR : Confirm functional groups (e.g., -NH₂ at ~3350 cm⁻¹, -NO₂ at ~1520 cm⁻¹).

- ¹H/¹³C NMR : Assign aromatic proton environments (e.g., meta-substituted nitro groups show distinct splitting patterns).

- Elemental Analysis : Validate purity (>98% C, H, N concordance).

- UV-Vis : Monitor electronic transitions (e.g., π→π* in nitroaromatic systems at ~270 nm) .

Q. How should researchers handle stability and storage challenges for this compound?

- Store at -20°C in airtight, light-protected containers. Stability studies indicate decomposition risks with oxidizing agents (e.g., HNO₃), releasing hazardous gases (NO₃, CO). Use inert atmospheres (N₂/Ar) during synthesis and storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case Example : Discrepancies in NMR chemical shifts may arise from tautomerism or solvent effects. Cross-validate with DFT calculations (e.g., B3LYP/6-311++G(d,p)) to simulate spectra and compare experimental vs. theoretical shifts. For ambiguous -NH₂ signals, employ D₂O exchange experiments to confirm proton mobility .

Q. What computational methods predict the electronic structure and reactivity of 3-Amino-3'-nitrobiphenyl hydrochloride, and how do they align with experimental observations?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer properties. For nitro-group reduction potentials, compare computed redox potentials (e.g., at PBEO/def2-TZVP level) with cyclic voltammetry data. Discrepancies >0.2 V may indicate solvation effects unaccounted for in simulations .

Q. What strategies optimize purification when traditional recrystallization fails to remove nitro-group byproducts?

- Alternative Methods :

- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate + 1% acetic acid) to separate polar impurities.

- Ion-Exchange Resins : Target protonated amine groups at pH <4.0 for selective binding.

- HPLC : Employ reverse-phase C18 columns (0.03 M KH₂PO₄:MeOH, 70:30, 1 mL/min) for high-purity isolation .

Q. How do researchers design experiments to assess the compound’s compatibility with polyelectrolyte ligands in catalytic systems?

- Experimental Workflow :

- Voltammetric Titration : Measure shifts in stripping voltammetry peaks (e.g., Cu²⁺) upon ligand addition to detect complexation.

- Job’s Plot Analysis : Determine stoichiometry (e.g., 1:1 or 1:2 metal-ligand ratios).

- SEM/EDS : Confirm ligand adsorption on metal surfaces post-reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.